6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
6-fluoro-3,3,5-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14FN/c1-7-4-8-10(5-9(7)12)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3 |
InChI Key |
DWBQYKKURQIEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)NCC2(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include oxindoles, indolines, and various substituted indole derivatives .
Scientific Research Applications
Pharmaceutical Development
Overview : This compound serves as an important intermediate in synthesizing various pharmaceuticals. Its unique structure allows it to interact with biological targets effectively.
Applications :
- Neurological Disorders : Research indicates that derivatives of this compound may be developed into medications targeting conditions such as depression and anxiety disorders due to their interaction with neurotransmitter systems .
- Anticancer Properties : Studies have shown that indole derivatives exhibit cytotoxic effects against various cancer cell lines. The structural modifications of 6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole can lead to enhanced potency against tumors .
Biological Research
Mechanisms of Action : The compound is utilized in studies investigating neurotransmitter mechanisms and receptor interactions. Its role in modulating brain functions makes it a valuable tool for understanding mental health conditions.
Case Study : Research has demonstrated that compounds with similar indole structures can inhibit specific kinases involved in cancer progression. This suggests that this compound may have similar inhibitory effects .
Material Science
Properties and Applications :
- Polymers and Coatings : The compound's chemical stability and reactivity make it suitable for developing novel materials with enhanced properties. For instance, its incorporation into polymer matrices can improve mechanical strength and thermal stability .
| Application Area | Material Type | Benefits |
|---|---|---|
| Polymers | Thermoplastics | Enhanced durability |
| Coatings | Protective | Improved chemical resistance |
Agricultural Chemistry
Agrochemical Formulation : The compound has potential applications in developing safer pesticides and herbicides. Its ability to interact with biological systems can be harnessed to create more effective agrochemicals that minimize environmental impact.
Analytical Chemistry
Usage as a Standard : In analytical laboratories, this compound is employed as a standard reference material. This ensures the accuracy and reliability of analytical methods used for chemical analysis.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs include fluorinated indoles and dihydroindoles with varying substituents. Key comparisons are summarized below:
Key Observations:
- Steric Effects: The 3,3,5-trimethyl groups in the target compound likely increase steric hindrance compared to analogs like 5b/5e, affecting reactivity and binding interactions .
- Electronic Effects: Fluorine at position 6 (vs.
- Biological Relevance: Repotrectinib’s 6-fluoro substituent is critical for kinase inhibition, suggesting similar positioning in the target compound could confer bioactivity .
Crystallographic and Conformational Analysis
Crystal structures of dihydroindole derivatives (e.g., I and II ) reveal:
- Dihedral Angles: Sulfonyl-bound phenyl rings are orthogonal (~88°) to the indole system, minimizing steric clashes.
- Hydrogen Bonding: Intramolecular C-H⋯O bonds stabilize S(6) motifs, a feature likely shared with the target compound.
- Implications: The 3,3-dimethyl groups in the target compound may enforce a rigid conformation, reducing rotational freedom compared to less-substituted analogs.
Biological Activity
6-Fluoro-3,3,5-trimethyl-2,3-dihydro-1H-indole (CAS Number: 1566003-97-1) is a nitrogen-containing heterocyclic compound belonging to the indole family. Its unique structure, characterized by a fluorine substitution at the 6-position and three methyl groups at the 3, 3, and 5 positions, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₄FN
- Molecular Weight : 179.23 g/mol
- Structural Characteristics : The presence of fluorine is significant due to its electronegativity, which can influence the compound's interaction with biological targets.
Pharmacological Properties
Research indicates that compounds with indole structures often exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific activities of this compound have been evaluated in several studies:
Structure-Activity Relationship (SAR)
The SAR studies highlight how substituents on the indole ring influence biological activity:
| Compound | Substituent | Biological Activity | IC₅₀ (μM) |
|---|---|---|---|
| This compound | Fluorine | Anticancer potential | TBD |
| 6-Chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole | Chlorine | Moderate activity | TBD |
| 7-Bromo-3,3-dimethylindole | Bromine | Enhanced reactivity | TBD |
The introduction of fluorine at position 6 has been noted to potentially enhance the compound's ability to interact with biological targets due to its unique electronic properties compared to chlorine .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Cystic Fibrosis Modulators :
- Antitumor Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
